

# ESI-09: A Comprehensive Technical Guide to its Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides an in-depth overview of ESI-09, a potent and specific non-cyclic nucleotide inhibitor of Exchange Protein Directly Activated by cAMP (EPAC). We delve into the discovery of ESI-09 through high-throughput screening, its mechanism of action as a competitive inhibitor of cAMP binding to EPAC1 and EPAC2, and a detailed exposition of its chemical synthesis. This document consolidates key quantitative data, presents detailed experimental protocols for its synthesis and biological evaluation, and provides visual representations of the pertinent signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

### **Discovery and Mechanism of Action**

ESI-09, with the chemical name 3-(5-tert-butyl-isoxazol-3-yl)-2-[(3-chloro-phenyl)-hydrazono]-3-oxo-propionitrile, was identified from a high-throughput screening (HTS) of a 14,400 compound library.[1] The screening assay was designed to identify small molecules that could compete with the fluorescent cAMP analog 8-NBD-cAMP for binding to EPAC2.[2] ESI-09 emerged as a promising hit, demonstrating the ability to reduce both EPAC1 and EPAC2 guanine nucleotide exchange factor (GEF) activity to basal levels.[1]

Subsequent studies have elucidated that ESI-09 acts as a competitive inhibitor, directly vying with cAMP for the binding pocket of both EPAC1 and EPAC2.[2][3] This competitive inhibition



prevents the conformational change in EPAC proteins that is necessary for the activation of their downstream effector, the small GTPase Rap1. ESI-09 has shown selectivity for EPAC proteins over Protein Kinase A (PKA), another primary cAMP effector, making it a valuable tool for dissecting the specific roles of the EPAC signaling pathway.

### **Quantitative Biological Data**

The inhibitory potency of ESI-09 and its analogs has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values are critical metrics for understanding its efficacy.

| Compound | Target | IC50 (μM) | Assay<br>Conditions              | Reference |
|----------|--------|-----------|----------------------------------|-----------|
| ESI-09   | EPAC1  | 3.2 ± 0.4 | In the presence<br>of 25 μM cAMP |           |
| ESI-09   | EPAC2  | 1.4 ± 0.1 | In the presence of 25 μM cAMP    |           |
| ESI-09   | EPAC1  | 10.8      | In the presence of 20 μM cAMP    |           |
| ESI-09   | EPAC2  | 4.4       | In the presence<br>of 20 μM cAMP |           |

### **Chemical Synthesis**

An efficient, three-step synthesis of ESI-09 has been developed, starting from inexpensive and commercially available materials, with a total yield of approximately 53%.

# Synthesis of 5-tert-butylisoxazole-3-carboxylic acid ethyl ester (Intermediate 1)

The synthesis begins with the formation of the isoxazole ring.

• Reaction: Pinacolone is reacted with diethyl oxalate in the presence of a base like sodium hydride (NaH) to form a β-diketone intermediate. This intermediate is then treated with



hydroxylamine hydrochloride to yield the 5-tert-butylisoxazole-3-carboxylic acid ethyl ester.

## One-pot Synthesis of 3-(5-tert-butylisoxazol-3-yl)-3-oxo-propionitrile (Intermediate 2)

A modified one-pot protocol is used to generate the key cyanomethyl ketone intermediate.

Reaction: The 5-tert-butylisoxazole-3-carboxylic acid ethyl ester is reacted with acetonitrile in
the presence of methyllithium (MeLi) at low temperatures. The reaction is then quenched
with acetic acid to yield the crude 3-(5-tert-butylisoxazol-3-yl)-3-oxo-propionitrile, which is
used in the next step without further purification due to its instability on silica gel.

#### Synthesis of ESI-09

The final step involves a coupling reaction.

 Reaction: An aryldiazonium salt is prepared from 3-chloroaniline using sodium nitrite and hydrochloric acid at 0°C. This is then directly coupled with the crude cyanomethyl ketone intermediate in the presence of sodium acetate to afford the final product, ESI-09.

# Experimental Protocols Chemical Synthesis of ESI-09

Step 1: One-pot synthesis of 5-tert-butylisoxazole-3-carboxylic acid ethyl ester

- To a solution of pinacolone (5.0 g, 50.0 mmol) in 100 mL of THF at 0°C, add NaH (60% dispersion in mineral oil, 2.2 g, 55.0 mmol).
- Stir the reaction mixture at room temperature for 30 minutes.
- Cool the mixture to 0°C and add diethyl oxalate (7.3 g, 50.0 mmol).
- Stir the resulting mixture at room temperature overnight.
- To the solution, add hydroxylamine hydrochloride (3.8 g, 55.0 mmol) dissolved in 100 mL of ethanol dropwise.
- Heat the mixture at reflux for 16 hours.



• Filter the sodium chloride precipitate and concentrate the filtrate under reduced pressure.

Step 2: One-pot synthesis of 3-(5-tert-butylisoxazol-3-yl)-3-oxo-propionitrile

- Under a nitrogen atmosphere, dissolve acetonitrile (0.41 g, 10.0 mmol) in 5 mL of anhydrous THF and cool to -78°C.
- Add 1.6 M methyllithium in diethyl ether (3.1 mL, 5.0 mmol) and stir at -78°C for 30 minutes.
- Add a solution of 5-tert-butylisoxazole-3-carboxylic acid ethyl ester (0.5 g, 2.5 mmol) in 5 mL of THF dropwise.
- Stir the solution at -78°C for 1 hour.
- Quench the reaction with acetic acid (0.3 g, 5.0 mmol). The crude product is used directly in the next step.

Step 3: Synthesis of 3-(5-tert-Butylisoxazol-3-yl)-2-[(3-chlorophenyl)-hydrazono]-3-oxo-propionitrile (ESI-09)

- To a solution of 3-chloroaniline (30 mg, 0.24 mmol) in 1 mL of H<sub>2</sub>O cooled to -5°C, add 0.24 mL of 1 N HCl (aq.).
- To this acidic aniline solution, add a 1 mL solution of sodium nitrite (16 mg, 0.24 mmol) in H<sub>2</sub>O dropwise to generate the aryldiazonium salt solution.
- To the aryldiazonium salt solution, add sodium acetate (33 mg, 0.4 mmol).
- Finally, add a 1 mL solution of crude 3-(5-tert-butylisoxazol-3-yl)-3-oxo-propionitrile (38 mg, 0.2 mmol) in ethanol.
- The desired product, ESI-09, will precipitate and can be collected.

### **EPAC Guanine Nucleotide Exchange Factor (GEF) Assay**

This fluorescence-based assay measures the rate of GDP release from Rap1, which is catalyzed by the GEF activity of EPAC.



- Principle: A fluorescently labeled GDP analog (e.g., BODIPY-GDP) is pre-loaded onto Rap1.
   Upon EPAC-mediated exchange for unlabeled GTP, the fluorescence of the probe changes, allowing for real-time monitoring of the exchange reaction.
- Procedure: a. Incubate purified Rap1b (1-167) with BODIPY-GDP. b. In a 96-well plate, combine the Rap1b-BODIPY-GDP complex with purified EPAC1 or EPAC2. c. Initiate the reaction by adding a mixture of cAMP and varying concentrations of ESI-09. d. Monitor the change in fluorescence over time using a fluorescence plate reader. e. Calculate the initial rates of GDP release and determine the IC50 value of ESI-09.

### **EPAC-Mediated Akt Phosphorylation Assay**

- Culture pancreatic cancer cells (e.g., AsPC-1) in appropriate media.
- Serum-starve the cells to reduce basal Akt phosphorylation.
- Pre-treat the cells with varying concentrations of ESI-09 for a specified time.
- Stimulate the cells with an EPAC-specific cAMP analog, such as 007-AM (10 μM).
- Lyse the cells and collect the protein extracts.
- Perform Western blot analysis using antibodies specific for phosphorylated Akt (at Thr308 and Ser473) and total Akt.
- Quantify the band intensities to determine the effect of ESI-09 on Akt phosphorylation.

#### **EPAC-Mediated Insulin Secretion Assay**

- Plate insulin-secreting cells (e.g., INS-1) in 96-well plates.
- After overnight incubation, replace the medium with Krebs-Ringer bicarbonate (KRB) buffer containing low glucose (e.g., 2.9 mM) and incubate for 2 hours.
- Treat the cells with varying concentrations of ESI-09 or a vehicle control in fresh KRB containing high glucose (e.g., 11.8 mM) for 10 minutes.
- Stimulate the cells with an EPAC activator (e.g., 10 μM 007-AM) for 30 minutes.



• Collect the supernatant and quantify the amount of secreted insulin using an ELISA kit.

# Visualizations Signaling Pathways













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and Pharmacological Characterizations of ESI-09 Based EPAC Inhibitors: Defining the ESI-09 "Therapeutic Window" PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ESI-09: A Comprehensive Technical Guide to its Discovery and Chemical Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560499#esi-08-discovery-and-chemical-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com